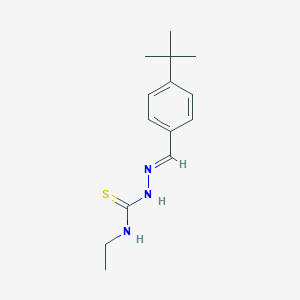
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide, also known as CDMTA, is a small molecule compound that has been studied extensively for its potential applications in scientific research. CDMTA is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing cell death. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide can be synthesized using a multistep synthetic route that involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine to form the desired this compound product.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer cells. In neurobiology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
Propiedades
Fórmula molecular |
C12H11N5O3S2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H11N5O3S2/c1-5-6(2)22-10(7(5)3-13)14-8(18)4-21-11-9(19)15-12(20)17-16-11/h4H2,1-2H3,(H,14,18)(H2,15,17,19,20) |
Clave InChI |
REUKSNOBYRBSHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NNC(=O)NC2=O)C |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NNC(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)


![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)